molecular formula C11H17N2O2.I B1167597 camphoramine chloroacetic platinum CAS No. 109207-13-8

camphoramine chloroacetic platinum

Cat. No.: B1167597
CAS No.: 109207-13-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camphoramine chloroacetic platinum (CCP) is a platinum-based anticancer complex first reported in the late 1980s. Structurally, CCP combines a platinum center with camphoramine (a camphor-derived amine) and chloroacetic acid ligands, distinguishing it from classical platinum drugs like cisplatin and carboplatin . Its mechanism of action involves dual covalent and non-covalent binding to DNA, inducing interstrand, intrastrand, and DNA-protein cross-links (DPCs) that destabilize DNA secondary structure, inhibit replication/transcription, and trigger apoptosis .

Key findings from preclinical studies include:

  • DNA Cross-Linking Efficiency: CCP induces cross-links in a dose-dependent manner. At 20 µmol/L, it produces significantly more cross-links than at 10 µmol/L, with effects observable within 8 hours of exposure .
  • Guanine Specificity: Like cisplatin, CCP preferentially targets guanine residues in DNA, forming cis-bidentate complexes that block restriction enzyme activity and destabilize DNA helicity .
  • Antitumor Activity: In L1210 leukemic cells, CCP reduces DNA, RNA, and protein content by up to 50% and inhibits DNA synthesis in vitro and in vivo .

Properties

CAS No.

109207-13-8

Molecular Formula

C11H17N2O2.I

Synonyms

camphoramine chloroacetic platinum

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Platinum-Based Compounds

Mechanism of Action and DNA Interactions

Parameter CCP Cisplatin Carboplatin
DNA Binding Modes Covalent + non-covalent Covalent (intrastrand cross-links) Covalent (less reactive)
Cross-Link Types Interstrand, intrastrand, DPCs Primarily intrastrand Fewer cross-links
Guanine Specificity Yes (cis-bidentate) Yes (1,2-intrastrand) Yes (similar to cisplatin)
O6-AGT Depletion Highest Moderate Lowest
  • Key Insight : CCP’s unique ability to induce DPCs and interstrand cross-links distinguishes it from cisplatin and carboplatin, which primarily form intrastrand adducts. These differences correlate with CCP’s higher chromosomal damage potency, as evidenced by micronuclei frequency assays .

Efficacy and Toxicity

  • Chromosomal Damage : CCP causes the highest micronuclei frequency (a marker of chromosomal breaks) in KB and CHL cells compared to cisplatin and carboplatin. This aligns with its superior O6-alkylguanine alkyltransferase (O6-AGT) depletion, a DNA repair protein .
  • Toxicity Profile: While cisplatin is notorious for nephrotoxicity and neurotoxicity , CCP’s side effects remain understudied. Carboplatin, with its cyclobutane dicarboxylate ligand, exhibits fewer side effects but lower efficacy .

Structural and Pharmacokinetic Differences

  • Ligand Chemistry :
    • CCP : Camphoramine (bulky, lipophilic) + chloroacetic acid (reactive carboxylate).
    • Cisplatin : Two ammonia ligands + two chlorides.
    • Carboplatin : Cyclobutane dicarboxylate ligand (less reactive than chloride).
  • Reactivity : CCP’s chloroacetic ligand may enhance DNA binding kinetics compared to carboplatin’s inert ligand, though this requires further validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.